molecular formula C20H36O2 B1516679 DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER CAS No. 29204-30-6

DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER

Cat. No.: B1516679
CAS No.: 29204-30-6
M. Wt: 308.5 g/mol
InChI Key: ONAXJAJXYOYNTA-NQLNTKRDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER typically involves the esterification of 10,13-nonadecadienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of 10,13-nonadecadienoic acid with methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the study of fatty acid methyl esters and their reactions.

    Biology: It serves as a model compound for studying the metabolism of polyunsaturated fatty acids.

    Medicine: Research into its potential anti-inflammatory and anti-cancer properties is ongoing.

    Industry: It is used in the production of biodegradable lubricants and surfactants.

Mechanism of Action

The mechanism of action of DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER involves its interaction with cellular membranes and enzymes. The compound can be incorporated into cell membranes, altering their fluidity and function. It can also be metabolized by enzymes such as lipoxygenases and cyclooxygenases, leading to the formation of bioactive metabolites that exert various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 9,12-octadecadienoate:

    Methyl 11,14-eicosadienoate: Another polyunsaturated fatty acid methyl ester with a similar structure.

Uniqueness

DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER is unique due to its specific double bond positions (10Z,13Z), which confer distinct chemical and biological properties. This makes it a valuable compound for studying the effects of polyunsaturated fatty acids with different double bond configurations .

Properties

IUPAC Name

methyl (10Z,13Z)-nonadeca-10,13-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAXJAJXYOYNTA-NQLNTKRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29204-30-6
Record name Methyl 10,13-nonadecadienoate, (10Z,13Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029204306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 10,13-NONADECADIENOATE, (10Z,13Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M4DA0W20B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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